molecular formula C9H10BrFO B598005 1-(5-Bromo-2-fluorophenyl)propan-1-ol CAS No. 1197943-64-8

1-(5-Bromo-2-fluorophenyl)propan-1-ol

Cat. No. B598005
M. Wt: 233.08
InChI Key: BBMSCWQKJDTWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-2-fluorophenyl)propan-1-ol is a chemical compound with the formula C9H10BrFO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1-(5-Bromo-2-fluorophenyl)propan-1-ol consists of a bromine atom and a fluorine atom attached to a phenyl group, which is further attached to a propan-1-ol group .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

1-(5-Bromo-2-fluorophenyl)propan-1-ol is not directly mentioned in the available literature; however, compounds with similar bromo-fluoro-aryl structures have been studied for their synthesis and applications in organic chemistry. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for the manufacture of flurbiprofen, highlights the relevance of bromo-fluorinated compounds in pharmaceutical manufacturing. The described synthesis method addresses the challenges associated with the use of palladium and toxic phenylboronic acid, offering a more practical approach for large-scale production. This synthesis could provide insights into the handling and potential applications of 1-(5-Bromo-2-fluorophenyl)propan-1-ol in the pharmaceutical industry, demonstrating the broader relevance of bromo-fluorinated compounds in medicinal chemistry (Qiu et al., 2009).

Antifungal and Anticancer Applications

Fluorinated compounds have significant applications in treating various diseases, including cancer and fungal infections. For instance, Flucytosine, a synthetic antimycotic compound, demonstrates the utility of fluorinated molecules in medical treatments. Although not directly related to 1-(5-Bromo-2-fluorophenyl)propan-1-ol, the conversion of Flucytosine to 5-fluorouracil within fungal cells and its subsequent inhibition of RNA and DNA synthesis underline the potential of fluorinated compounds in therapeutics. This suggests a possible area of research into the antimicrobial and anticancer properties of 1-(5-Bromo-2-fluorophenyl)propan-1-ol, leveraging the biological activities of fluorinated pharmacophores (Vermes et al., 2000).

Fluorinated Compounds in Chemotherapy

The development and application of fluorinated drugs, such as 5-Fluorouracil (5-FU) and its orally-administrable derivatives (UFT, S-1, capecitabine), for cancer treatment further illustrate the significance of fluorine in drug design and pharmacology. These studies demonstrate the broad antitumor activity of 5-FU, its combination with other anticancer drugs, and the development of oral formulations to improve therapeutic efficacy and patient compliance. The research into fluorinated pyrimidines and their impact on nucleic acid structure and function could guide the investigation into similar compounds like 1-(5-Bromo-2-fluorophenyl)propan-1-ol for potential anticancer applications (Miura et al., 2010).

Environmental and Toxicological Studies

While the direct environmental impact and toxicology of 1-(5-Bromo-2-fluorophenyl)propan-1-ol are not covered, the broader concern regarding the environmental presence and toxicity of brominated and fluorinated compounds is notable. Research on the environmental concentrations and toxicology of related substances, such as 2,4,6-tribromophenol, highlights the importance of understanding the environmental fate, biological effects, and potential health risks associated with bromo-fluoro-chemicals. This underscores the need for comprehensive environmental and toxicological assessments of 1-(5-Bromo-2-fluorophenyl)propan-1-ol, considering its structural similarities to environmentally relevant brominated and fluorinated compounds (Koch & Sures, 2018).

Safety And Hazards

When handling 1-(5-Bromo-2-fluorophenyl)propan-1-ol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be used only in well-ventilated areas and away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMSCWQKJDTWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730661
Record name 1-(5-Bromo-2-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-fluorophenyl)propan-1-ol

CAS RN

1197943-64-8
Record name 1-(5-Bromo-2-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 15 g (73.9 mmol) 5-bromo-2-fluorobenzaldehyde in diethyl ether (100 ml) at 0° C. were slowly added 27.1 ml (81.3 mmol) of ethyl magnesium bromide solution (3 M in diethyl ether). After stirring at 0° C. for 3 h, water (20 ml) was carefully added upon which a white precipitate formed. The solid was filtered off and washed with tert-butylmethyl ether. The combined filtrates were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The crude title compound thus obtained (16.1 g, 93% of th.) was used in the next step without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
27.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-fluorobenzaldehyde (10 g, 49 mmol) in diethyl ether (20 mL) at 15° C., was added drop wise at 15° C. EtMgBr (7.22 g, 54.2 mmol). The mixture was stirred at room temperature for 2 hours. The reaction mixture was quenched with cold water and NH4Cl solution. It was extracted with diethyl ether and the ether layer was washed with saturated aqueous NaCl, dried over anhydrous Na2SO4 and concentrated under vacuum to afford 1-(5-bromo-2-fluorophenyl)propan-1-ol (12.1 g, 98%) as a syrup. 1H NMR (CDCl3): δ 7.6-7.7 (m, 1H), 7.2-7.3 (m, 1H), 6.9 (t, 1H), 4.9 (brs, 1H), 1.8 (m, 2H), 1.0 (t, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.22 g
Type
reactant
Reaction Step Two

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